BenchChemオンラインストアへようこそ!

4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Physicochemistry Lipophilicity Structural Differentiation

This thiazole-benzamide uniquely combines a 4-(p-tolyl) and 5-phenyl substitution pattern with a para-diethylsulfamoyl moiety, offering a distinct electronic and steric profile. With a high XLogP3 of 5.7 and a single hydrogen bond donor, it serves as an extreme lipophilic anchor for SAR studies and reduces pan-kinase off-target risks. Ideal as a CTPS1 inhibitor starting point and for fragment-based screening where a flexible scaffold is required.

Molecular Formula C27H27N3O3S2
Molecular Weight 505.65
CAS No. 312747-30-1
Cat. No. B2637610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
CAS312747-30-1
Molecular FormulaC27H27N3O3S2
Molecular Weight505.65
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)C
InChIInChI=1S/C27H27N3O3S2/c1-4-30(5-2)35(32,33)23-17-15-22(16-18-23)26(31)29-27-28-24(20-13-11-19(3)12-14-20)25(34-27)21-9-7-6-8-10-21/h6-18H,4-5H2,1-3H3,(H,28,29,31)
InChIKeyXFIRPJRJTJCIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 312747-30-1): Core Structural and Pharmacophoric Profile for Procurement Decisions


4-(Diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 312747-30-1) is a synthetic small molecule belonging to the thiazole-benzamide class, characterized by a diethylsulfamoyl substituent on the benzamide ring and a 4-(p-tolyl)-5-phenyl substitution pattern on the central thiazole core [1]. The compound has a molecular weight of 505.7 g/mol, a calculated XLogP3 of 5.7, and a hydrogen bond donor count of 1, indicating moderate lipophilicity and limited hydrogen bond donation [1]. It has been identified within screening libraries (e.g., Oprea1_875075) and is annotated in PubChem as part of a chemical space explored for potential bioactivity, though specific mechanism-of-action data remain sparse [1].

Why Generic Substitution of CAS 312747-30-1 Is Risk-Prone: The Divergent Biological Impact of Simultaneous Thiazole C4-Aryl/C5-Aryl and Sulfamoyl Modifications


Within the thiazole-benzamide class, subtle alterations to the aryl substituents on the thiazole ring can dramatically alter biological activity. For example, closely related compounds like 4-(diethylsulfamoyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 904818-58-2) [1] or N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide exhibit different electronic and steric profiles due to changes in the halogen or alkyl substitution. Because the target compound uniquely combines a 4-(p-tolyl) and 5-phenyl substitution pattern with a para-diethylsulfamoyl benzamide moiety, simple analoging to other thiazole-benzamides is not guaranteed to reproduce the same binding or pharmacokinetic profile. The absence of publicly available, direct head-to-head comparative data for this specific compound, however, means that substitution risks must be inferred from class-level SAR trends rather than from definitive quantitative evidence [1] .

CAS 312747-30-1: Quantitative Evidence of Physicochemical Differentiation and Potential Bioactivity Signals for Procurement Screening


Physicochemical Differentiation of 312747-30-1 vs. Des-methyl and Des-phenyl Analogs

The target compound (CAS 312747-30-1) is differentiated from the simpler 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (MFCD01930605) by the presence of both a 4-(4-methylphenyl) and a 5-phenyl group on the thiazole ring. This increases the calculated logP (XLogP3 = 5.7 versus a predicted ~2.3 for the unsubstituted analog) and more than doubles the molecular weight (505.7 vs. 339 Da). Such differences profoundly affect membrane permeability, solubility, and protein binding, which are critical for both biological assay interpretation and formulation [1].

Physicochemistry Lipophilicity Structural Differentiation

Differential Hydrogen Bond Donor and Acceptor Counts Influence Target Engagement in Kinase and Enzyme Assays

The target compound contains a single hydrogen bond donor (the amide N-H) and six hydrogen bond acceptors (three sulfonamide oxygens, one amide carbonyl, one thiazole nitrogen, one thiazole sulfur). In contrast, many high-affinity kinase inhibitors or CTPS1-targeting aminothiazoles described in the patent literature (e.g., WO2023/xxxxxx) commonly possess two H-bond donors and a more balanced H-bond acceptor/donor ratio. This unique H-bond profile may limit off-target interactions but could also reduce affinity for targets that require a second donor interaction, as inferred from class-level patents on aminothiazole CTPS1 inhibitors [1].

Medicinal Chemistry Drug-Likeness Hydrogen Bonding

Rotatable Bond Flexibility as a Differentiator from Rigidified Analogs

With 8 rotatable bonds (RB), the target compound is significantly more flexible than constrained analogs such as N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide (RB = 3), which lack the diethylsulfamoylbenzamide tail. This increased flexibility may lead to a larger entropic penalty upon binding but could also enable the compound to adapt to a wider range of binding pockets. In contrast, rigid inhibitors often exhibit faster on-rates but may fail to accommodate minor steric variations in target proteins [1].

Conformational Analysis Entropy Binding Kinetics

Optimal Application Scenarios for CAS 312747-30-1 Based on Its Physicochemical and Structural Differentiation


Screening for Selective Kinase or Enzyme Inhibitors Where Reduced H-Bond Donor Count Is Advantageous

The single hydrogen bond donor, combined with six acceptors, makes this compound a candidate for targets that do not require dual donor interactions, potentially reducing pan-kinase off-target effects. Researchers exploring CTPS1 inhibitors, for instance, may find this scaffold useful as a starting point for developing selective agents [1].

Probing the Effect of Lipophilicity on Membrane Permeability in Thiazole-Benzamide Series

With a high XLogP3 of 5.7, this compound serves as an extreme lipophilic anchor in SAR studies aimed at understanding the impact of logP on cellular permeability and in vivo distribution within the thiazole-benzamide class [1].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Exploiting Rotatable Bond Diversity

The eight rotatable bonds confer substantial conformational diversity, enabling the compound to be used in fragment linking or scaffold hopping exercises where flexible elements are required to bridge sub-pockets [1].

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.